Bromobis(dimethylamino)borane

Catalog No.
S1915660
CAS No.
6990-27-8
M.F
C4H12BBrN2
M. Wt
178.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobis(dimethylamino)borane

CAS Number

6990-27-8

Product Name

Bromobis(dimethylamino)borane

IUPAC Name

N-[bromo(dimethylamino)boranyl]-N-methylmethanamine

Molecular Formula

C4H12BBrN2

Molecular Weight

178.87 g/mol

InChI

InChI=1S/C4H12BBrN2/c1-7(2)5(6)8(3)4/h1-4H3

InChI Key

UBDPZBLACZIAPS-UHFFFAOYSA-N

SMILES

B(N(C)C)(N(C)C)Br

Canonical SMILES

B(N(C)C)(N(C)C)Br

Origin and Significance

BDMAB is a man-made compound, synthesized in laboratories for research purposes. Its significance lies in its ability to act as a strong reducing agent and a versatile borane source [].


Molecular Structure Analysis

BDMAB possesses a tetrahedral structure with a boron atom (B) at its center. Two dimethylamine groups (N(CH₃)₂) are bonded to the boron atom through nitrogen atoms (N). A bromine atom (Br) occupies the remaining site. This structure allows BDMAB to participate in various chemical reactions by readily donating its hydride (H⁻) or forming B-B bonds [].


Chemical Reactions Analysis

Synthesis

The exact synthesis route for BDMAB may vary, but a common method involves the reaction between diborane (B₂H₆) and dimethylamine (N(CH₃)₂) at low temperatures.

B₂H₆ + 2 N(CH₃)₂ → 2 H₃B⋅N(CH₃)₂ (followed by further reaction) → 2 C₄H₁₂BBrN₂

Reactions

BDMAB participates in several key reactions:

  • Reduction: BDMAB serves as a strong reducing agent, capable of converting various functional groups like carbonyls (C=O) to alcohols (C-OH) [].

For example, reduction of a ketone with BDMAB:

R₂C=O + H₃B⋅N(CH₃)₂ → R₂CHOH + BrB⋅N(CH₃)₂

  • Hydroboration

    BDMAB can react with alkenes (C=C) to form organoboranes, which are valuable intermediates in organic synthesis [].

  • Oxidative Addition

    BDMAB can undergo oxidative addition reactions with transition metal complexes, leading to the formation of novel B-metal bonds with potential applications in catalysis.

Decomposition

BDMAB is relatively unstable and decomposes upon exposure to moisture or air, releasing hydrogen gas (H₂) and forming borane-containing byproducts [].

Physical and Chemical Properties

  • Melting Point: Not readily available.
  • Boiling Point: 20-28 °C at 0.5 mmHg [].
  • Density: 1.259 g/mL at 25 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane and THF [].
  • Stability: Air and moisture sensitive, decomposes readily [].

Boron Source for Organic Synthesis

Bromobis(dimethylamino)borane serves as a crucial Boron source for various organic synthesis reactions. The B-Br bond in the molecule readily cleaves, allowing the Boron atom to participate in bond formations with other organic molecules. This property makes it useful in creating complex carbon-boron bonds, which are essential components in many pharmaceuticals and functional materials [].

For instance, research has explored its application in the synthesis of fluorenyltripyrazolylborate ligands, which are important building blocks for catalysts used in organic transformations [].

Catalyst in Hydroboration and Reduction Reactions

Bromobis(dimethylamino)borane acts as a potent catalyst in hydroboration and reduction reactions. Hydroboration involves the addition of a Boron-Hydrogen (B-H) bond across an unsaturated carbon-carbon double bond. This reaction is crucial for creating various organic molecules with specific functionalities. Bromobis(dimethylamino)borane's ability to readily release a hydride ion (H-) facilitates the reduction of various functional groups, including carbonyls (C=O) to alcohols (C-OH) [].

  • Intramolecular Cyclization: This compound acts as a reagent in cyclization reactions, facilitating the formation of cyclic structures from linear precursors .
  • Oxidative Addition: It can undergo oxidative addition reactions, which are crucial for synthesizing platinum boryl phosphine bromo complexes. This process allows for the incorporation of boron into larger molecular frameworks .
  • Hydroboration: The compound serves as a catalyst in hydroboration reactions, where it adds across double bonds to form organoboron intermediates.

These reactions highlight the compound's versatility and importance in synthetic organic chemistry.

Bromobis(dimethylamino)borane can be synthesized through various methods:

  • Direct Reaction: One common method involves the reaction between dimethylamine and boron tribromide. This approach allows for the straightforward formation of the brominated product .
  • Alternative Routes: Other synthetic routes may involve the use of different amines or boron derivatives, depending on the desired purity and yield .

Bromobis(dimethylamino)borane has several applications in both laboratory and industrial settings:

  • Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules, particularly those containing boron .
  • Catalysis: The compound acts as a catalyst in various reactions, including hydroboration and reductions, enhancing reaction rates and selectivity.
  • Material Science: Research is ongoing into its use in developing new materials with unique properties due to its boron content.

These applications underscore the compound's significance in advancing chemical research and development.

Studies on bromobis(dimethylamino)borane’s interactions primarily focus on its reactivity with other chemical species. Its ability to participate in oxidative addition makes it an important player in coordination chemistry, particularly with transition metals like platinum. Understanding these interactions helps chemists design more effective catalysts and improve reaction efficiencies.

Bromobis(dimethylamino)borane belongs to a class of compounds that includes various organoboron derivatives. Here are some similar compounds:

Compound NameFormulaKey Characteristics
Tris(dimethylamino)boraneC6_6H18_{18}BContains three dimethylamino groups; used as a reducing agent.
Chlorobis(dimethylamino)boraneC6_6H15_{15}BClN2_2Similar structure but contains chlorine; used in similar reactions.
Tetrakis(dimethylamino)diboronC8_8H24_{24}B2_2Contains four dimethylamino groups; used in more complex syntheses.
Boron tribromideBBr3_3A simpler boron halide; highly reactive and used for generating other boron compounds.

Uniqueness

Bromobis(dimethylamino)borane is unique due to its specific combination of two dimethylamino groups and one bromine atom, which provides distinct reactivity patterns compared to other organoboron compounds. Its role in intramolecular cyclization and oxidative addition distinguishes it from simpler boron halides or amines.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

6990-27-8

Wikipedia

Boranediamine, 1-bromo-N,N,N',N'-tetramethyl-

Dates

Modify: 2024-04-14

Explore Compound Types